molecular formula C13H18N2O3 B12965999 rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate CAS No. 1279200-12-2

rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B12965999
CAS No.: 1279200-12-2
M. Wt: 250.29 g/mol
InChI Key: NILUSIZGSVKKLJ-VXGBXAGGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is a synthetic organic compound that features a pyrrolidine ring substituted with a hydroxymethyl group and a benzyl carbamate moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: This step may involve selective hydroxylation reactions.

    Attachment of the Benzyl Carbamate Moiety: This is usually done through carbamation reactions using benzyl chloroformate and a suitable base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Compounds with different functional groups replacing the benzyl group.

Scientific Research Applications

Rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate would depend on its specific biological target. It may interact with enzymes or receptors, modulating their activity through binding interactions. The hydroxymethyl and carbamate groups could play key roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzyl Carbamate: A simpler compound with similar functional groups.

    Hydroxymethyl Pyrrolidine: Lacks the benzyl carbamate moiety but shares the pyrrolidine ring and hydroxymethyl group.

Uniqueness

Rel-benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate is unique due to the combination of its functional groups, which may confer specific biological activities and chemical reactivity not found in simpler analogs.

Conclusion

This compound is a compound of interest in various fields of scientific research. Its synthesis, chemical reactivity, and potential applications make it a valuable subject for further study. For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

CAS No.

1279200-12-2

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

benzyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C13H18N2O3/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12-/m1/s1

InChI Key

NILUSIZGSVKKLJ-VXGBXAGGSA-N

Isomeric SMILES

C1[C@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.